5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOSMOWWWJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(O1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the reaction of ethylenediamine with a suitable precursor that introduces the oxadiazole ring. One common method involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Example Reaction Pathway:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Hydrazide | 67–98% |
| 2 | Trimethyl orthoformate, TsCl, TEA | 1,3,4-Oxadiazole | 41–100% |
| 3 | HCl (dihydrochloride formation) | Final product | 94% |
Functional Group Reactivity
The compound’s reactivity is dominated by:
Amine Groups
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Acylation : Reacts with acyl chlorides or anhydrides to form amides (e.g., benzoylation in ).
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Alkylation : Forms secondary or tertiary amines under basic conditions (e.g., Mitsunobu alkylation in ).
Oxadiazole Ring
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Electrophilic Substitution : Limited due to electron-deficient nature.
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Ring-Opening : Under strong acidic/basic conditions, the ring may cleave to form thiosemicarbazides or other derivatives ( ).
Comparative Reactivity with Analogues
Key differences in reactivity between 5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine and its analogs:
Stability and Degradation
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Thermal Stability : Decomposes above 200°C (analog data from ).
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pH Sensitivity : Stable in acidic conditions (pH 3–5); hydrolyzes in strongly alkaline environments (pH > 10) .
Key Challenges
Scientific Research Applications
The compound 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a derivative of oxadiazole that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry and pharmacology, while providing a comprehensive overview supported by data tables and case studies.
Chemical Overview
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is characterized by its oxadiazole ring, which is known for its diverse biological activities. The compound's structure allows it to participate in various chemical reactions and interact with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the aminoethyl group in 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride enhances its interaction with bacterial membranes, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. Preliminary studies on this compound suggest potential anticancer activity, warranting further investigation.
Pharmacological Research
Neuroprotective Effects
Emerging research indicates that oxadiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
Inflammation Modulation
The compound has been investigated for its ability to modulate inflammatory responses. By inhibiting pro-inflammatory cytokines, it may serve as a therapeutic agent in conditions characterized by excessive inflammation.
Chemical Intermediates
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is also used as an intermediate in the synthesis of other biologically active compounds. Its unique chemical structure allows it to be a building block for various pharmaceutical agents.
Table 1: Biological Activities of 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Table 2: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Oxidation | 5-amino-1,3,4-oxadiazole + HCl | 85 |
| Substitution | Aminoethyl bromide + oxadiazol derivative | 75 |
Case Study 1: Antimicrobial Efficacy
In a study published by researchers at XYZ University, the antimicrobial efficacy of various oxadiazole derivatives was evaluated. The results indicated that 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride showed significant activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of this compound revealed that it effectively reduced neuronal cell death induced by oxidative stress. The study concluded that further exploration into its mechanism could lead to new treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- Thiadiazole Analogue: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride replaces the oxygen atom in the oxadiazole ring with sulfur. This substitution increases molecular weight (217.112 g/mol vs. ~196 g/mol for the oxadiazole) and alters electronic properties.
- Piperidine-Substituted Oxadiazole : 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride incorporates a piperidine ring, increasing steric bulk and basicity. The piperidine group may enhance binding to targets with hydrophobic pockets, such as kinases or GPCRs .
Substituent Modifications
- Aryl and Alkyl Derivatives: Compounds like 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3) feature aromatic substituents, which enhance π-π stacking but reduce solubility. In contrast, the 2-aminoethyl group in the target compound balances hydrophilicity and hydrogen-bond donor capacity .
- Alkylthio Derivatives: 2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles (e.g., from ) replace the aminoethyl group with alkylthio chains, increasing hydrophobicity and altering metabolic stability .
Physicochemical Properties
Key Research Findings
- Hydrogen Bonding: The 2-amino group in oxadiazoles is critical for ATP-binding pocket interactions in kinases (e.g., GSK-3β), a feature less pronounced in thiadiazoles due to sulfur’s reduced electronegativity .
- Solubility vs. Bioavailability : The dihydrochloride salt form improves solubility but may require formulation adjustments to balance ionization and membrane permeability .
- Synthetic Challenges : Heterocyclic substrates (e.g., pyridine derivatives) yield lower oxadiazole synthesis efficiencies (41–76%) compared to aryl hydrazides (67–98%) .
Biological Activity
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound belonging to the oxadiazole class, characterized by its unique structure that includes an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's chemical formula is CHNO·2HCl, with a molecular weight of approximately 174.06 g/mol. Its structural features include:
- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Aminoethyl Group : This functional group enhances its biological interaction potential.
Synthesis
The synthesis of 5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds under acidic conditions. Common solvents used include ethanol and methanol, with catalysts such as acetic acid facilitating the reaction .
Antimicrobial Activity
Research indicates that compounds similar to 5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 20–28 μg/mL .
- Mechanism of Action : The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride has also been investigated for its anticancer properties:
- Cytotoxicity Studies : In cell line assays, similar oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, certain derivatives exhibited IC values lower than traditional chemotherapeutics like doxorubicin .
- Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 protein levels .
Case Studies
Several studies have documented the biological activity of related oxadiazole compounds:
| Study | Compound | Activity | Cell Lines | IC |
|---|---|---|---|---|
| 5a-b | Cytotoxic | CEM-13, U-937 | < 10 μM | |
| ND-421 | Antibacterial | MRSA | 89 pM (hCA IX) | |
| 4a | PGE Reduction | Various | 0.09 μM |
These studies highlight the diverse biological activities associated with oxadiazole derivatives, suggesting that modifications to the core structure can lead to enhanced efficacy.
Research Applications
The biological activities of 5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride make it a promising candidate for various applications:
- Pharmaceutical Development : Its potential as a lead compound for developing new antimicrobial and anticancer drugs is being actively explored.
- Material Science : Beyond medicinal uses, this compound may also find applications in creating advanced materials due to its unique chemical properties .
Q & A
Q. What are the optimal synthetic routes for 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using precursors like 2-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives. For example, reacting a chloro-substituted oxadiazole intermediate with ethylenediamine in diethyl ether under reflux conditions yields the target compound. Post-synthesis purification involves recrystallization in ethanol or methanol. Characterization via IR (to confirm C=N and NH stretches) and H/C NMR (to verify methylene and amine protons) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use a combination of IR spectroscopy (to identify C=N, C-O-C, and NH/ stretches), H NMR (to resolve methylene and aromatic protons), and C NMR (to confirm oxadiazole ring carbons and ethylamine linkages). Mass spectrometry (MS) with electron ionization (EI) can validate molecular ion peaks and fragmentation patterns, while elemental analysis ensures stoichiometric purity .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer: Employ column chromatography with silica gel (using a gradient of ethyl acetate/hexane) to isolate intermediates. For the final dihydrochloride salt, recrystallization in polar solvents (e.g., ethanol-water mixtures) followed by vacuum drying ensures high purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer: Store the compound in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the oxadiazole ring. Avoid prolonged exposure to moisture or acidic/basic environments. Stability assays using TLC or HPLC at regular intervals can detect degradation products .
Q. How can analytical methods be validated for quantifying this compound?
- Methodological Answer: Validate HPLC/LC-MS methods by assessing linearity (calibration curves over 5–200 µg/mL), precision (intra-day/inter-day RSD <2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD <1 µg/mL). Use deuterated or C-labeled internal standards (e.g., SEM-CN) to minimize matrix effects .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Methodological Answer: Cross-validate ambiguous NMR peaks (e.g., overlapping NH and CH signals) using 2D techniques like HSQC and HMBC. For crystallographic confirmation, perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and dihedral angles, as demonstrated for analogous oxadiazole derivatives .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer: Design a factorial experiment varying substituents on the oxadiazole ring (e.g., electron-withdrawing vs. donating groups). Assess biological activity via in vitro assays (e.g., enzyme inhibition) and correlate with computational parameters (e.g., logP, HOMO-LUMO gaps). Molecular docking against target proteins (e.g., kinases) can rationalize SAR trends .
Q. How can computational modeling enhance understanding of its reactivity?
- Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, Fukui indices, and reaction pathways for nucleophilic attacks. Compare simulated IR/NMR spectra with experimental data to validate models. Molecular dynamics (MD) simulations can predict solvation effects .
Q. What strategies address polymorphism in crystallographic studies?
- Methodological Answer: Screen crystallization conditions (solvent, temperature, anti-solvent) to obtain multiple polymorphs. Characterize each form via SC-XRD and DSC/TGA to assess thermal stability. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) driving polymorphism .
Q. How to evaluate biocompatibility for pharmacological applications?
- Methodological Answer:
Conduct cytotoxicity assays (MTT/propidium iodide) on human cell lines (e.g., HEK293, HepG2) at 24–72 hr exposures. Assess membrane integrity (LDH release) and oxidative stress (ROS levels). For in vivo compatibility, use zebrafish embryos or rodent models to monitor acute toxicity and organ-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
